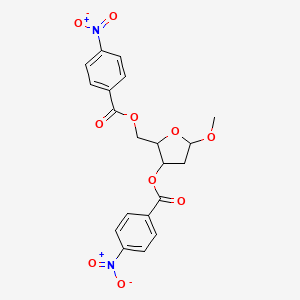
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two nitrobenzoyl groups attached to a pentofuranoside ring, which imparts distinct chemical and physical properties.
Preparation Methods
The synthesis of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the pentofuranoside ring. The nitrobenzoyl groups are then introduced through esterification reactions using nitrobenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and large-scale reactors to produce the compound efficiently .
Chemical Reactions Analysis
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Comparison with Similar Compounds
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside can be compared with similar compounds such as:
Methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranoside: Differing by the presence of methyl groups instead of nitro groups.
2-Deoxy-3,5-bis-O-(4-methylbenzoyl)pentofuranosyl chloride: Featuring a chloride group instead of a methoxy group. These compounds share similar structural frameworks but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
CAS No. |
51785-71-8 |
|---|---|
Molecular Formula |
C20H18N2O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3 |
InChI Key |
NGKKKFKTIZCIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)


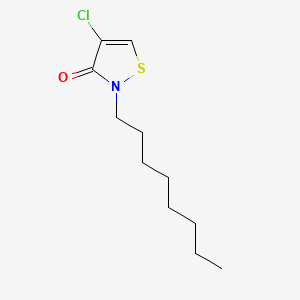
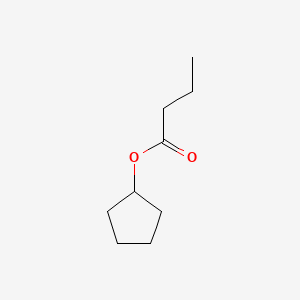
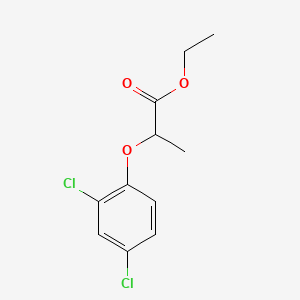
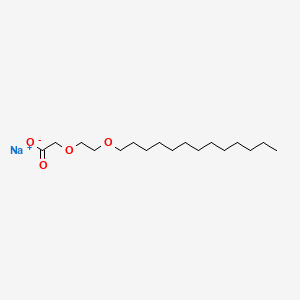
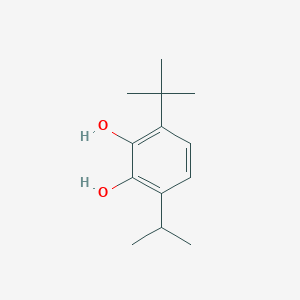

![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
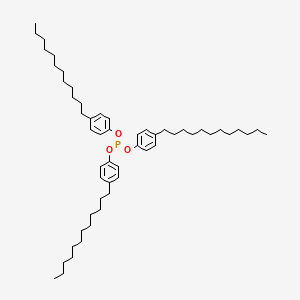
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
